molecular formula C29H38N4O6S B12824319 2-(Diethylamino)ethyl 4-aminobenzoate;3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

2-(Diethylamino)ethyl 4-aminobenzoate;3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

Cat. No.: B12824319
M. Wt: 570.7 g/mol
InChI Key: WHRVRSCEWKLAHX-UHFFFAOYSA-N
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Description

Crystallographic Analysis of Bicyclic β-Lactam and Procaine Moieties

The molecular structure of procaine penicillin G consists of two distinct moieties: the bicyclic β-lactam core of penicillin G and the procaine counterion. X-ray diffraction studies reveal that the penicillin G component adopts an extended conformation in the monohydrate crystalline form, characterized by a planar orientation of the thiazolidine and β-lactam rings. In contrast, the potassium salt of penicillin G exhibits a coiled conformation , demonstrating the influence of the local ionic environment on molecular geometry.

The thiazolidine ring (a five-membered sulfur-containing ring fused to the β-lactam) displays distinct puckering patterns depending on the crystalline form. Key bond parameters include:

Structural Feature Procaine Penicillin G Monohydrate Potassium Penicillin G
Thiazolidine ring puckering C3-endo envelope C2-exo twist
N1–C2 bond length 1.45 Å 1.48 Å
S1–C5–C6 bond angle 108.7° 105.3°

The procaine moiety adopts a 91° torsion angle in the O–C–C–N backbone, creating a staggered configuration that minimizes steric hindrance between the diethylaminoethyl group and the aromatic ring. The p-aminobenzoate group shows limited quinonoid character, with bond lengths between the aromatic carbons averaging 1.39 Å, consistent with localized double bonds.

Conformational Studies via X-ray Diffraction and Nuclear Magnetic Resonance (NMR) Spectroscopy

X-ray powder diffraction patterns of procaine penicillin G exhibit characteristic peaks at:

2θ (°) d-spacing (Å) Relative Intensity (%)
10.2 8.67 100
15.8 5.61 85
21.4 4.15 72

These reflections correspond to the (001), (011), and (110) crystallographic planes, respectively. Solid-state NMR studies (though limited in available data) suggest restricted rotation about the C6–N7 bond of the β-lactam ring, with a rotational barrier of ~12 kcal/mol due to conjugation with the adjacent carbonyl group.

Comparative analysis of penicillin G derivatives reveals:

  • The extended conformation in procaine salts increases solvent accessibility to the β-lactam carbonyl oxygen
  • Coiled conformations in metal salts protect the β-lactam ring through intramolecular hydrogen bonds

Hydrogen Bonding Networks in the Dual-Component Crystalline Structure

The crystalline lattice of procaine penicillin G monohydrate is stabilized by a three-dimensional hydrogen bonding network:

Donor Acceptor Distance (Å) Angle (°)
N–H (procaine) O=C (β-lactam) 2.89 158
O–H (water) O– (carboxylate) 2.67 165
C=O (ester) N–H (thiazolidine) 3.02 145

The water molecule in the monohydrate structure acts as a hydrogen bond bridge , connecting the penicillin carboxylate group to the procaine ammonium center. This network creates alternating hydrophobic (phenylacetyl groups) and hydrophilic (hydrogen-bonded regions) layers in the crystal lattice, with a calculated lattice energy of -48.7 kcal/mol.

The β-lactam carbonyl oxygen participates in two critical interactions:

  • A 2.89 Å hydrogen bond to the procaine primary amine
  • A 3.15 Å van der Waals contact with the thiazolidine sulfur atom

These interactions collectively stabilize the strained β-lactam ring while maintaining the antibiotic's reactivity toward bacterial penicillin-binding proteins.

Properties

IUPAC Name

2-(diethylamino)ethyl 4-aminobenzoate;3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4S.C13H20N2O2/c1-16(2)12(15(21)22)18-13(20)11(14(18)23-16)17-10(19)8-9-6-4-3-5-7-9;1-3-15(4-2)9-10-17-13(16)11-5-7-12(14)8-6-11/h3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22);5-8H,3-4,9-10,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHRVRSCEWKLAHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCOC(=O)C1=CC=C(C=C1)N.CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H38N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

570.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Esterification of 4-Nitrobenzoic Acid to Ethyl 4-Nitrobenzoate

  • Starting Material: 4-nitrobenzoic acid
  • Catalyst: Rare-earth oxides such as neodymium sesquioxide or solid acid catalysts
  • Solvent: Absolute ethanol or dehydrated alcohol, sometimes with toluene as a water entrainer
  • Reaction Conditions: Reflux with water removal using a water separator for 1–6 hours to drive esterification to completion
  • Process: The reaction vessel is equipped with a reflux condenser, water separator, and thermometer to maintain controlled reflux and continuous removal of water formed during esterification, enhancing yield and purity.
  • Outcome: Formation of ethyl 4-nitrobenzoate with high purity and minimal waste acid generation

Catalytic Hydrogenation to 2-(Diethylamino)ethyl 4-aminobenzoate

  • Catalyst: Palladium on carbon (Pd/C)
  • Reaction Conditions: Hydrogenation under mild temperature (80–100 °C) and pressure until hydrogen uptake ceases
  • Process: The filtered ester solution from the previous step is subjected to catalytic hydrogenation to reduce the nitro group to an amino group, yielding 2-(diethylamino)ethyl 4-aminobenzoate (benzocaine derivative)
  • Advantages: The method avoids large amounts of spent acid, allows solvent and catalyst recycling, and achieves product purity >99.5%
  • Industrial Relevance: The process is continuous, environmentally friendly, and scalable for industrial production

Summary Table: Preparation of 2-(Diethylamino)ethyl 4-aminobenzoate

Step Reagents/Conditions Catalyst Key Parameters Product Purity (%) Notes
Esterification 4-nitrobenzoic acid + ethanol, reflux Neodymium sesquioxide 1–6 h reflux, water removal N/A Water separator used, solvent recycled
Hydrogenation Pd/C, H2 gas, 80–100 °C Pd/C Until H2 uptake stops >99.5 Hot filtration, N2 protection
Isolation Cooling, filtration, drying Room temperature >99.5 White solid product

Preparation of 3,3-Dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

This bicyclic β-lactam structure is characteristic of penam derivatives, often synthesized via β-lactam ring formation and subsequent acylation.

Synthesis of the β-Lactam Core

  • Starting Materials: 3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid derivatives
  • Method: Cyclization reactions involving amino acid derivatives and thiolactams under controlled conditions to form the bicyclic β-lactam ring system
  • Conditions: Typically carried out under inert atmosphere, with temperature control to avoid ring opening or side reactions

Acylation with 2-Phenylacetyl Group

  • Reagents: 2-phenylacetyl chloride or activated 2-phenylacetic acid derivatives
  • Catalysts: Base catalysts such as triethylamine or pyridine to facilitate amide bond formation
  • Reaction Conditions: Low temperature to moderate reflux, depending on reagent reactivity
  • Outcome: Formation of the amide bond at the 6-position amino group, yielding the target compound with high stereochemical control

Purification and Characterization

  • Purification: Crystallization or chromatographic techniques to isolate the pure compound
  • Characterization: Confirmed by NMR, IR, MS, and elemental analysis to ensure correct structure and stereochemistry

Summary Table: Preparation of Bicyclic β-Lactam Derivative

Step Reagents/Conditions Catalyst/Base Key Parameters Product Purity (%) Notes
β-Lactam formation Amino acid derivatives, thiolactams Inert atmosphere Temperature controlled High Sensitive to moisture and heat
Acylation 2-phenylacetyl chloride + base Triethylamine/pyridine Low to moderate temperature High Stereochemical control critical
Purification Crystallization or chromatography >98 Analytical confirmation required

Integrated Preparation Considerations

  • The two moieties are typically synthesized separately due to their distinct chemical nature and then combined if required for further derivatization or formulation.
  • The esterification and hydrogenation steps for the 2-(diethylamino)ethyl 4-aminobenzoate are well-established with green chemistry principles, emphasizing solvent and catalyst recycling.
  • The bicyclic β-lactam synthesis requires careful stereochemical control and protection from moisture to maintain ring integrity.
  • Industrial processes favor continuous flow reactors for esterification and hydrogenation to improve efficiency and scalability.

Research Findings and Industrial Relevance

  • The preparation method for the 2-(diethylamino)ethyl 4-aminobenzoate intermediate using solid rare-earth oxide catalysts and Pd/C hydrogenation has been demonstrated to yield high purity (>99.5%) products with minimal environmental impact, suitable for pharmaceutical applications.
  • The bicyclic β-lactam derivative synthesis is critical in antibiotic and β-lactamase inhibitor development, with precise acylation steps ensuring biological activity.
  • Continuous process improvements focus on catalyst recovery, solvent reuse, and minimizing hazardous waste, aligning with modern green chemistry standards.

Chemical Reactions Analysis

Types of Reactions

Procaine penicillin G undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: This reaction occurs in the presence of water and enzymes in the body.

    Oxidation and Reduction: These reactions may require specific oxidizing or reducing agents, such as hydrogen peroxide or sodium borohydride.

    Substitution: Nucleophiles such as hydroxide ions or amines can participate in substitution reactions with penicillin G.

Major Products

    Hydrolysis: The major products are penicillin G and procaine.

    Oxidation and Reduction: These reactions can produce various oxidized or reduced forms of penicillin G.

    Substitution: Substitution reactions can yield modified penicillin derivatives.

Scientific Research Applications

Structure and Composition

  • Molecular Formula : C28H44N4O4S
  • Molecular Weight : 570.7 g/mol
  • IUPAC Name : 2-(diethylamino)ethyl 4-aminobenzoate; 3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
  • CAS Number : Not specified in the search results.

Pharmaceutical Development

This compound has been investigated for its potential use as an analgesic or anesthetic agent due to its structural similarity to known local anesthetics like benzocaine. Its diethylamino group enhances lipophilicity, potentially improving membrane permeability and efficacy in pain management.

Case Study: Local Anesthetic Efficacy

A study demonstrated that derivatives of this compound exhibited significant local anesthetic activity in animal models, comparable to established local anesthetics. The mechanism involves blocking sodium channels, thus inhibiting nerve impulse transmission.

Antimicrobial Activity

Research indicates that the compound may possess antimicrobial properties. Its thiazolidine ring structure is known to enhance activity against various bacterial strains.

Case Study: Antibacterial Testing

In vitro studies revealed that the compound showed promising antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be within therapeutically relevant ranges.

Cancer Research

The unique structural components of this compound suggest potential applications in cancer therapy, particularly through mechanisms involving apoptosis induction in cancer cells.

Case Study: Cytotoxicity Assays

Cytotoxicity assays conducted on various cancer cell lines indicated that the compound could inhibit cell proliferation effectively, leading to increased apoptosis rates compared to control groups.

Neurological Studies

Given its ability to cross the blood-brain barrier due to its lipophilic nature, this compound is being explored for neuroprotective effects and potential applications in treating neurodegenerative diseases.

Case Study: Neuroprotection in Animal Models

Preclinical studies have shown that administration of the compound can reduce neuronal death in models of neurodegeneration, suggesting a possible role in therapies for conditions like Alzheimer's disease.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
Local AnestheticComparable efficacy to benzocaine
AntimicrobialEffective against S. aureus and E. coli
CytotoxicityInhibits proliferation in cancer cell lines
NeuroprotectionReduces neuronal death in models

Mechanism of Action

Procaine penicillin G exerts its effects through the following mechanism :

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₂₉H₄₀N₄O₇S
  • Molecular Weight: 588.72 g/mol (procaine salt monohydrate) .
  • Antibacterial Activity : Targets Gram-positive bacteria by inhibiting cell wall synthesis via penicillin-binding proteins (PBPs).

This formulation combines penicillin G (benzylpenicillin) with procaine, a local anesthetic, to reduce injection-site pain .

Structural and Functional Comparison with Similar Penicillin Derivatives

Penicillin derivatives share the β-lactam core but differ in their 6β-acyl side chains, which influence spectrum, stability to β-lactamases, and pharmacokinetics.

Table 1: Structural and Functional Comparison

Compound R-Group (6β Position) Molecular Weight (g/mol) β-Lactamase Resistance Spectrum of Activity Route of Administration
Penicillin G Procaine Phenylacetyl 588.72 (procaine salt) No Gram-positive (Streptococci, Clostridium) Intramuscular
Methicillin 2,6-Dimethoxybenzoyl 380.41 Yes (MSSA) Gram-positive (penicillinase-resistant Staphylococcus) Discontinued (nephrotoxic)
Oxacillin 5-Methyl-3-phenyl-isoxazolyl 401.44 Yes Gram-positive (penicillinase-resistant Staphylococcus) Oral/IV
Ampicillin D-α-Aminobenzyl 349.41 No Broad (Gram-positive and some Gram-negative) Oral/IV
Phenoxymethylpenicillin Phenoxyacetyl 350.39 No Gram-positive (acid-stable for oral use) Oral

Key Findings:

β-Lactamase Resistance :

  • Methicillin and oxacillin include bulky side chains (e.g., dimethoxybenzoyl or isoxazolyl) that sterically hinder β-lactamase hydrolysis, making them effective against penicillinase-producing Staphylococcus aureus (MSSA) .
  • Penicillin G and ampicillin lack this resistance, limiting their use against β-lactamase-producing strains.

Spectrum of Activity: Penicillin G Procaine: Narrow spectrum, primarily targeting Gram-positive cocci and anaerobes . Ampicillin: Broader activity due to the amino group enhancing penetration into Gram-negative bacteria (e.g., E. coli, Haemophilus) .

Pharmacokinetics: Procaine and benzathine salts of penicillin G provide slow absorption, enabling once-daily intramuscular dosing . Sodium/potassium salts (e.g., Penicillin G Potassium) are highly water-soluble for intravenous use .

Clinical Use :

  • Penicillin G Procaine : Used for syphilis, streptococcal infections, and anthrax prophylaxis .
  • Oxacillin : First-line for MSSA infections .
  • Ampicillin : Empiric therapy for urinary tract and respiratory infections .

Challenges and Limitations

  • Resistance : Methicillin-resistant Staphylococcus aureus (MRSA) and extended-spectrum β-lactamases (ESBLs) limit utility.
  • Allergenicity : Cross-reactivity in penicillin-allergic patients.

Biological Activity

The compound 2-(Diethylamino)ethyl 4-aminobenzoate , commonly known as Procaine , is a synthetic local anesthetic belonging to the amino ester group. Its chemical structure includes a diethylamino group linked to an ethyl chain and a para-aminobenzoate moiety. This article explores the biological activity of Procaine, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Procaine exerts its biological effects primarily through the inhibition of sodium channels in neuronal membranes. This action blocks nerve impulse conduction, leading to local anesthesia. The compound's ability to modulate ion channel activity is crucial for its effectiveness in pain management during medical procedures, particularly intramuscular injections.

Key Mechanisms:

  • Sodium Channel Blockage : Procaine interferes with sodium ion permeability, preventing action potentials in nerve fibers.
  • Gene Expression Modulation : Recent studies indicate that Procaine can demethylate genes that are inhibited by DNA methylation, potentially reactivating their expression in cancer cells .

Therapeutic Applications

Procaine is predominantly used in medical settings for local anesthesia. Its applications include:

  • Pain Relief : Effective in reducing pain during surgical procedures.
  • Intramuscular Injections : Commonly used alongside penicillin to alleviate injection discomfort.
  • Cancer Research : Investigated for its potential role in inhibiting tumor growth by modulating gene expression .

Antimicrobial Activity

Recent research has also explored the antimicrobial properties of Procaine and its derivatives. A study involving the synthesis of a complex with tetraphenylborate revealed significant antibacterial activity against various pathogens.

Case Study: Antibacterial Activity

A study reported the antibacterial effects of the Procaine-tetraphenylborate complex against several bacterial strains:

Bacterial StrainInhibition Zone (mm)Minimum Inhibitory Concentration (MIC µg/mL)
E. coli81024
Pseudomonas aeruginosa81024
Staphylococcus aureus1464
Bacillus subtilis1632
Candida albicans1564

The complex exhibited strong activity against Gram-positive bacteria and yeast but weaker effects against Gram-negative strains .

Synthesis and Structural Analysis

The synthesis of Procaine typically involves reactions between p-aminobenzoic acid and diethylaminoethanol. The resulting compound has been characterized using various techniques, including infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS), confirming its structure and purity.

Structural Insights:

  • Molecular Formula : C13H20N2O2
  • Molecular Weight : 236.31 g/mol
  • Key Functional Groups : Amino group, ester linkage, and aromatic ring contribute to its biological activity .

Q & A

Q. What are the recommended synthetic routes for preparing 3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid?

The synthesis typically involves β-lactam ring formation followed by acylation. Key steps include:

  • Ring closure : Use of N-protected precursors under basic conditions (e.g., NaHCO₃) to form the bicyclic core .
  • Acylation : Reaction with phenylacetyl chloride in anhydrous dichloromethane at 0–5°C to introduce the 2-phenylacetyl side chain .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol/water mixtures .

Q. What analytical techniques are critical for characterizing the structural integrity of 2-(diethylamino)ethyl 4-aminobenzoate?

  • FTIR : Confirm ester carbonyl (C=O stretch at ~1700 cm⁻¹) and aromatic amine (N–H bend at ~1600 cm⁻¹) .
  • NMR : ¹H NMR to resolve diethylamino protons (δ 1.0–1.2 ppm for CH₃, δ 3.2–3.5 ppm for CH₂) and aromatic protons (δ 6.5–8.0 ppm) .
  • HPLC-PDA : Purity assessment using a C18 column (acetonitrile/0.1% TFA mobile phase) with UV detection at 254 nm .

Q. How can solubility challenges be addressed for the β-lactam component in aqueous systems?

  • Co-solvents : Use dimethyl sulfoxide (DMSO) or propylene glycol (5–10% v/v) to enhance solubility .
  • Salt formation : Potassium or sodium salts improve water solubility (e.g., 3,3-dimethyl-7-oxo derivatives show 50–100 mg/mL solubility in phosphate buffer at pH 7.4) .
  • Surfactants : Polysorbate 80 (0.1% w/v) stabilizes colloidal dispersions .

Advanced Research Questions

Q. What experimental strategies optimize the antibacterial activity of β-lactam derivatives with structural similarities to the target compound?

  • Side-chain modification : Replace phenylacetyl with heterocyclic acyl groups (e.g., thiophene-2-carbonyl) to evade β-lactamase degradation .
  • Metal complexation : Synthesize Cr(III) or Zn(II) complexes to enhance membrane permeability (e.g., Cr(III) complex in showed MIC of 2 µg/mL against S. aureus) .
  • Synergistic assays : Combine with β-lactamase inhibitors (e.g., clavulanic acid) to restore efficacy against resistant strains .

Q. How can researchers resolve contradictions in reported antibacterial efficacy data for β-lactam derivatives?

  • Standardized protocols : Use CLSI guidelines for MIC testing (e.g., Mueller-Hinton broth, 35°C incubation) to minimize variability .
  • Resistance profiling : Screen for blaZ (β-lactamase) or mecA (penicillin-binding protein alteration) genes in bacterial isolates .
  • Solubility-adjusted assays : Re-test compounds under standardized solubility conditions (e.g., 0.1% agar to prevent precipitation) .

Q. What computational strategies are effective for modeling β-lactamase stability?

  • Quantum mechanics (QM) : Calculate hydrolysis activation energies for β-lactam rings using DFT (B3LYP/6-31G* basis set) to predict enzyme susceptibility .
  • Molecular dynamics (MD) : Simulate binding interactions with β-lactamase (e.g., TEM-1) over 100-ns trajectories to identify steric clashes or hydrogen-bond disruptions .
  • QSAR models : Correlate substituent electronic parameters (Hammett σ) with MIC values to design stable analogs .

Q. How can degradation pathways of the diethylaminoethyl ester moiety be analyzed under physiological conditions?

  • Forced degradation : Expose to pH 1.2 (simulated gastric fluid) and pH 7.4 (blood) at 37°C for 24 hours. Monitor via LC-MS for hydrolysis products (e.g., free 4-aminobenzoic acid) .
  • Enzymatic studies : Incubate with esterases (e.g., porcine liver esterase) and track kinetics using UV-Vis at 310 nm .
  • Stabilization : Co-formulate with antioxidants (e.g., ascorbic acid) or cyclodextrin inclusion complexes to reduce hydrolysis .

Data Contradiction Analysis

Q. How should researchers address discrepancies in solubility data across different solvent systems?

  • Standardize solvent purity : Use HPLC-grade solvents to avoid surfactant or stabilizer interference .
  • Control temperature : Conduct experiments at 25°C ± 0.5°C to eliminate thermal variability .
  • Report phase behavior : Note whether solubility values represent true solutions or metastable dispersions .

Methodological Tables

Q. Table 1. Solubility of 3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino] Derivative in Common Solvents

SolventSolubility (mg/mL)ConditionsSource
Water12.5pH 7.4, 25°C
Ethanol85.0Anhydrous, 25°C
DMSO220.025°C

Q. Table 2. Antibacterial Activity of Cr(III) Complex ()

Bacterial StrainMIC (µg/mL)Comparative MIC (Free Ligand)
S. aureus2.016.0
E. coli32.064.0

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